molecular formula C20H18ClFN2O2S B2571208 (2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide CAS No. 865163-05-9

(2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide

Cat. No.: B2571208
CAS No.: 865163-05-9
M. Wt: 404.88
InChI Key: UOOABMXTXPGJQJ-NSSPVPIHSA-N
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Description

The compound "(2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide" is a benzothiazole derivative characterized by a unique combination of structural features:

  • A (2Z)-3-(2-ethoxyethyl) group attached to the benzothiazole nitrogen, which may improve solubility and bioavailability.
  • A (2E)-3-(2-chlorophenyl)prop-2-enamide side chain, providing stereochemical rigidity and hydrophobic interactions.

The stereochemical design (E/Z configurations) and substituent placement in this compound suggest tailored interactions with biological targets, such as ion channels or enzymes associated with neurological disorders .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2S/c1-2-26-12-11-24-17-9-8-15(22)13-18(17)27-20(24)23-19(25)10-7-14-5-3-4-6-16(14)21/h3-10,13H,2,11-12H2,1H3/b10-7+,23-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOABMXTXPGJQJ-SFNUGDFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Prop-2-enamide Moiety: This involves the reaction of the benzothiazole intermediate with an appropriate acrylamide derivative under basic conditions.

    Final Coupling Reaction: The final step involves coupling the chlorophenyl group with the benzothiazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation, nitration, and sulfonation reactions using reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 6-fluoro group in the target compound contrasts with 6-CF₃ in riluzole analogs and 6-sulfamoyl in furyl acrylamide derivatives . Fluorine’s small size and electronegativity may enhance target selectivity compared to bulkier groups.

Impact of Nitrogen Modifications :

  • The dihydro-benzothiazol-2-ylidene core in the target compound differs from quaternized benzothiazolium salts (e.g., N-alkylbenzothiazolium derivatives), which show 2–3 fold enhanced activity due to increased cationic character . However, the dihydro structure may confer unique conformational stability for membrane penetration.

Pharmacokinetic Considerations :

  • The 2-ethoxyethyl group in the target compound likely improves solubility compared to simpler alkyl chains (e.g., methyl or allyl groups in quaternized salts) . This modification mirrors trends in prodrug design to enhance bioavailability.

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A prop-2-enamide backbone.
  • A chlorophenyl group that may influence its interaction with biological targets.
  • An ethoxyethyl substituent contributing to its solubility and potential bioactivity.
  • A fluorinated benzothiazole moiety, which is often associated with enhanced pharmacological profiles.

Molecular Formula

The molecular formula is C20H22ClFN2SC_{20}H_{22}ClFN_2S, with a molecular weight of approximately 368.92 g/mol.

IUPAC Name

The IUPAC name for this compound is as follows:

(2E)3(2chlorophenyl)N[(2Z)3(2ethoxyethyl)6fluoro2,3dihydro1,3benzothiazol2ylidene]prop2enamide(2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, research has shown that derivatives of benzothiazole can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

In a study examining the cytotoxic effects of related benzothiazole derivatives:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The derivatives showed IC50 values ranging from 5 to 15 µM, indicating potent activity against these cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to possess broad-spectrum antibacterial and antifungal activities.

Research Findings

A study assessed the antimicrobial efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These results suggest that the compound may be effective in treating infections caused by these microorganisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : The compound could interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells leading to apoptosis.

Q & A

Q. Q1. What are the optimized synthetic routes for this compound, and how are reaction conditions controlled to maximize yield?

Answer: The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole core, followed by functionalization with a 2-ethoxyethyl group and fluorination at position 6 . Key steps include:

Thiadiazole ring formation : Reacting sulfur and nitrogen precursors under controlled pH (7–9) and temperature (60–80°C) to avoid side reactions .

Sulfonylation : Introducing the 2-ethoxyethyl group using 2-ethoxyethyl chloride in the presence of triethylamine as a base .

Acrylamide coupling : Condensation of the chlorophenyl moiety with the benzothiazole intermediate via a Wittig or Horner-Wadsworth-Emmons reaction, optimized at 50–70°C in anhydrous DMF .
Critical parameters :

  • Temperature : Higher temperatures (>80°C) risk decomposition of the benzothiazole ring .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Monitoring : Thin-layer chromatography (TLC) and 1H NMR^1 \text{H NMR} track reaction progress .

Q. Q2. What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm regiochemistry of the enamide (2E) and benzothiazolylidene (2Z) groups. Key signals include:
    • δ 7.8–8.2 ppm : Aromatic protons adjacent to the fluorine atom .
    • δ 6.5–7.0 ppm : Olefinic protons of the acrylamide (J = 15–16 Hz for trans-configuration) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 437.9 for [M+H]+^+) .
  • HPLC-PDA : Quantifies purity (>95% required for biological assays) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

Answer: Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., NCI-60 panel for anticancer screening vs. MIC assays for antimicrobial activity) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 2-ethoxyethyl with methylsulfonyl) to isolate functional group contributions .
  • Mechanistic studies :
    • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays .
    • Cellular uptake : Quantify intracellular concentration via LC-MS to correlate with potency .

Q. Q4. What computational methods are suitable for predicting binding modes and SAR?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or DNA topoisomerase II. The fluorobenzyl group shows strong π-π stacking with aromatic residues .
  • QSAR models : Train datasets using descriptors like logP, polar surface area, and H-bond acceptors to predict IC50_{50} values .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., in GROMACS) .

Q. Q5. How should researchers design experiments to address stability issues under physiological conditions?

Answer:

  • pH stability : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. The enamide bond is prone to hydrolysis at pH < 3 .
  • Light/thermal stability : Store at -20°C in amber vials; DSC/TGA analyzes decomposition above 150°C .
  • Prodrug strategies : Modify the acrylamide group with ester protections to enhance plasma stability .

Q. Q6. What strategies mitigate synthetic challenges in scaling up while maintaining stereochemical integrity?

Answer:

  • Flow chemistry : Use microreactors for precise control of exothermic steps (e.g., sulfonylation) .
  • Chiral auxiliaries : Employ Evans oxazolidinones to preserve the 2E/2Z configuration during coupling .
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/heptane) to isolate diastereomerically pure batches .

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